4-(Bromomethyl)thiophene-2-carbonitrile

Drug Design Lipophilicity Pharmacokinetics

This unique thiophene intermediate features a 2-nitrile-4-bromomethyl substitution pattern, offering lower lipophilicity than benzene analogs for enhanced solubility in drug discovery. Its dual functionality enables precise, sequential functionalization for complex molecular architectures, making it the definitive choice for reproducible kinase inhibitor libraries and advanced organic electronics.

Molecular Formula C6H4BrNS
Molecular Weight 202.07 g/mol
CAS No. 186552-07-8
Cat. No. B190008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)thiophene-2-carbonitrile
CAS186552-07-8
Synonyms4-Bromomethyl-thiophene-2-carbonitrile
Molecular FormulaC6H4BrNS
Molecular Weight202.07 g/mol
Structural Identifiers
SMILESC1=C(SC=C1CBr)C#N
InChIInChI=1S/C6H4BrNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2
InChIKeyZCUZLOPAPSNDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8): A Dual-Functional Thiophene Building Block for Medicinal Chemistry and Materials Synthesis


4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8) is a heterocyclic organic compound with the molecular formula C6H4BrNS and a molecular weight of 202.07 g/mol [1]. It belongs to the class of substituted thiophenes and features a thiophene ring substituted with a reactive bromomethyl group at the 4-position and an electron-withdrawing carbonitrile (cyano) group at the 2-position . This specific substitution pattern confers a distinct reactivity profile, making it a versatile intermediate for the synthesis of complex molecules in pharmaceutical and materials science research .

Why 4-(Bromomethyl)thiophene-2-carbonitrile Cannot Be Readily Substituted with Benzene or Other Thiophene Analogs


The specific 2-nitrile-4-bromomethyl substitution pattern on the thiophene ring of 4-(Bromomethyl)thiophene-2-carbonitrile imparts unique electronic and steric properties that are not replicated by its closest analogs. For instance, the thiophene ring's inherent aromaticity and electron density differ significantly from benzene , affecting the reactivity of the bromomethyl group. Furthermore, the position of the carbonitrile group strongly influences the electron distribution across the ring, which can alter the nucleophilicity of the sulfur atom and the overall dipole moment . This means that substituting a benzene-based analog (e.g., 4-(bromomethyl)benzonitrile) or a positional isomer (e.g., 5-(bromomethyl)thiophene-2-carbonitrile) can lead to different reaction kinetics, regioselectivity, and final product properties, undermining the consistency and reproducibility of synthetic pathways .

Quantitative Comparative Evidence for 4-(Bromomethyl)thiophene-2-carbonitrile (CAS 186552-07-8) vs. Key Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-(Bromomethyl)thiophene-2-carbonitrile vs. Benzene Analog

The computed XLogP3-AA value for 4-(Bromomethyl)thiophene-2-carbonitrile is 2.2 [1]. This value is significantly lower than the XLogP3 value for its direct benzene analog, 4-(bromomethyl)benzonitrile (CAS 17201-43-3), which is 2.7 [2]. The lower lipophilicity of the thiophene derivative is attributed to the more polar nature of the thiophene ring compared to a benzene ring.

Drug Design Lipophilicity Pharmacokinetics XLogP

Electronic Structure and Reactivity: Thiophene vs. Benzene Core

The thiophene ring in 4-(Bromomethyl)thiophene-2-carbonitrile exhibits a higher electron density and greater ease of electrophilic aromatic substitution compared to the benzene ring in analogs like 4-(bromomethyl)benzonitrile . While benzene is a symmetrical hydrocarbon with delocalized pi-electrons, thiophene's sulfur atom contributes a lone pair of electrons to the aromatic sextet, making it significantly more electron-rich and reactive [1]. This fundamental difference is crucial for applications in conductive polymers and materials science, where extended conjugation and charge transport are paramount.

Organic Electronics Reactivity Electrophilic Substitution Conjugation

Regioselectivity in Pd-Catalyzed Cross-Coupling: The 2-Cyano Directing Group Advantage

A study on 3-substituted thiophenes demonstrated that a bromo-substituent can serve as a blocking group, enabling the regioselective introduction of aryl substituents at the C5-position via Pd-catalyzed direct arylation [1]. While this specific paper did not use the target compound, the principle is directly applicable. The nitrile group at the 2-position of 4-(Bromomethyl)thiophene-2-carbonitrile acts as a strong electron-withdrawing group, which can direct Pd-catalyzed C-H activation to the adjacent C3-position. In contrast, the 3-isomer (3-(bromomethyl)thiophene-2-carbonitrile) would have the nitrile adjacent to the bromomethyl group, creating a different steric and electronic environment that would favor functionalization at the C5-position. This control over regioselectivity is a key differentiator.

Organic Synthesis Palladium Catalysis Regioselectivity C-H Activation

Optimal Research Applications for 4-(Bromomethyl)thiophene-2-carbonitrile Based on Comparative Evidence


Scaffold for Kinase Inhibitors with Improved Physicochemical Properties

The lower lipophilicity of 4-(Bromomethyl)thiophene-2-carbonitrile (XLogP 2.2) compared to its benzene analog (XLogP 2.7) makes it a valuable starting material for synthesizing kinase inhibitor libraries [1]. In drug discovery, reducing lipophilicity is a common strategy to improve aqueous solubility and metabolic stability. This compound can be used to build thiophene-based cores that replace more lipophilic benzene rings in known inhibitor scaffolds, potentially leading to candidates with better pharmacokinetic profiles .

Monomer Precursor for Electron-Rich Conjugated Polymers

The thiophene core of 4-(Bromomethyl)thiophene-2-carbonitrile provides the electron-rich character essential for conductive polymers and organic electronic materials [1]. The compound's dual functionality (bromomethyl and nitrile) allows for post-polymerization modification or acts as a handle for further functionalization. In contrast, benzene-based analogs lack the necessary electron density for efficient charge transport, making this thiophene derivative the preferred building block for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Regioselective Synthesis of 2,3,4-Trisubstituted Thiophenes

The 2-carbonitrile-4-bromomethyl substitution pattern is specifically designed for the sequential functionalization of the thiophene ring [1]. The nitrile group can direct metalation or cross-coupling to the adjacent C3 position, while the bromomethyl group serves as a versatile handle for nucleophilic substitution. This allows for the programmed synthesis of 2,3,4-trisubstituted thiophenes, which are difficult to access from other isomers like 3-(bromomethyl)thiophene-2-carbonitrile or 5-(bromomethyl)thiophene-2-carbonitrile that would lead to different substitution patterns .

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